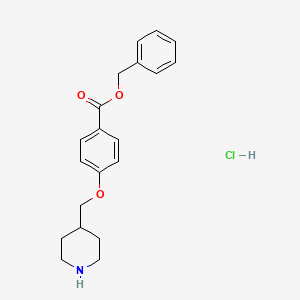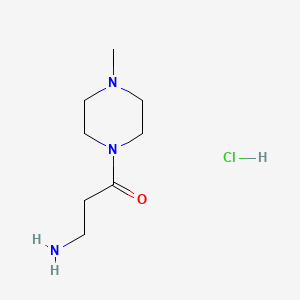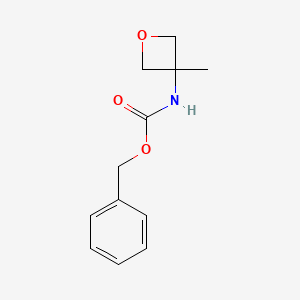![molecular formula C8H11N3O B1527496 N-[5-(aminomethyl)pyridin-2-yl]acetamide CAS No. 1249669-77-9](/img/structure/B1527496.png)
N-[5-(aminomethyl)pyridin-2-yl]acetamide
Descripción general
Descripción
N-[5-(aminomethyl)pyridin-2-yl]acetamide is a chemical compound with the molecular formula C8H11N3O . Its molecular weight is 165.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
N-(Pyridin-2-yl)amides, which include N-[5-(aminomethyl)pyridin-2-yl]acetamide, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of N-[5-(aminomethyl)pyridin-2-yl]acetamide is defined by its molecular formula, C8H11N3O . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Chemical Reactions Analysis
In the synthesis of N-(Pyridin-2-yl)amides, including N-[5-(aminomethyl)pyridin-2-yl]acetamide, a chemodivergent synthesis approach was used . This involved the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides occurred in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The molecular weight of N-[5-(aminomethyl)pyridin-2-yl]acetamide is 165.19 g/mol . The compound has the molecular formula C8H11N3O . Unfortunately, the search results do not provide additional physical and chemical properties.Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-[5-(aminomethyl)pyridin-2-yl]acetamide derivatives have been explored for their corrosion inhibitory properties. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and investigated their efficacy as corrosion inhibitors in acidic and oil mediums. Their research found that these compounds exhibited promising inhibition efficiencies, highlighting their potential application in protecting metals from corrosion in various industrial processes (Yıldırım & Cetin, 2008).
Organic Synthesis and Medicinal Chemistry
The versatility of N-[5-(aminomethyl)pyridin-2-yl]acetamide in organic synthesis and medicinal chemistry is notable. For instance, Getlik et al. (2013) described the use of 3-halo-4-aminopyridines in reactions with acyl chlorides and triethylamine, leading to the synthesis of pyridin-4-yl α-substituted acetamide products. This study showcases the compound's role in facilitating novel rearrangement reactions, which are valuable in the development of new chemical entities (Getlik et al., 2013).
Antimicrobial and Insecticidal Activities
Research into the antimicrobial and insecticidal activities of N-[5-(aminomethyl)pyridin-2-yl]acetamide derivatives has yielded positive results. Bakhite et al. (2014) synthesized pyridine derivatives and evaluated their toxicity against cowpea aphids, finding that some compounds possessed significant aphidicidal activities. This suggests potential applications in agricultural pest control (Bakhite et al., 2014).
Anion Sensing and Material Science
The compound and its derivatives have also been investigated for their ability to interact with anions, which is relevant in the fields of sensor development and material science. Webb et al. (2007) studied pyromellitamide aggregates derived from similar compounds for their anion binding and response capabilities, revealing that these structures could be utilized in designing sensors and switching devices sensitive to anionic stimuli (Webb et al., 2007).
Propiedades
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,4,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYQEXXCUXLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(aminomethyl)pyridin-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



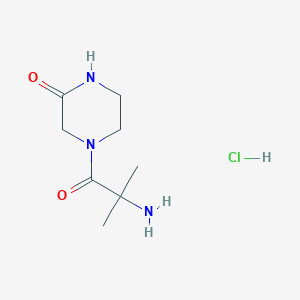
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
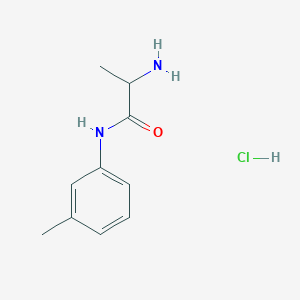
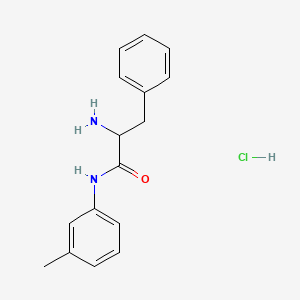
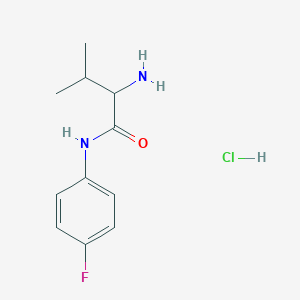
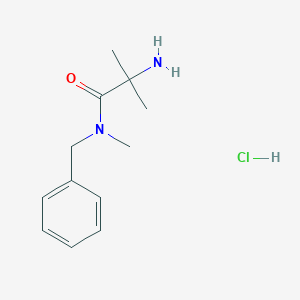
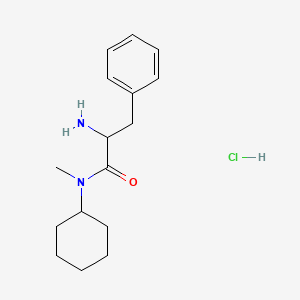
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
